molecular formula C40H47N3O4S B8333561 1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-alpha,alpha-dimethyl-5-[(5-methyl-2-pyridinyl)methoxy]-, ethyl ester

1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-alpha,alpha-dimethyl-5-[(5-methyl-2-pyridinyl)methoxy]-, ethyl ester

Cat. No.: B8333561
M. Wt: 665.9 g/mol
InChI Key: HADVEZZVQKYIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-alpha,alpha-dimethyl-5-[(5-methyl-2-pyridinyl)methoxy]-, ethyl ester is a useful research compound. Its molecular formula is C40H47N3O4S and its molecular weight is 665.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C40H47N3O4S

Molecular Weight

665.9 g/mol

IUPAC Name

ethyl 3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoate

InChI

InChI=1S/C40H47N3O4S/c1-9-45-36-20-16-30(24-42-36)29-14-12-28(13-15-29)25-43-34-19-18-32(47-26-31-17-11-27(3)23-41-31)21-33(34)37(48-39(4,5)6)35(43)22-40(7,8)38(44)46-10-2/h11-21,23-24H,9-10,22,25-26H2,1-8H3

InChI Key

HADVEZZVQKYIHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)OCC)SC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-{3-tert-Butylsulfanyl-1-[4-(6-ethoxy-pyridin-3-yl)-benzyl]-5-hydroxy-1H-indol-2-yl}-2,2-dimethyl-propionic acid ethyl ester (1313.2 g) was dissolved in acetonitrile (20.0 L) in a 50 L reaction flask under nitrogen, and the mixture was stirred and heated to 30-40° C. Cesium carbonate (2118.67 g) was added, followed by 2-chloro-5-methylpyridine hydrochloride (497.17 g), and the temperature was increased to 70-80° C. over 2 hours. After heating at 70-80° C. for 4 hours, no starting material was seen by tlc analysis, and the mixture was cooled to 55° C. and concentrated. The residue was dissolved in dichloromethane (2 L) and water (2 L) and transferred to a flask containing dichloromethane (4 L) and water (4 L). The original flask was rinsed twice with dichloromethane (2 L) and water (2 L), and the combined material was then diluted with an additional 3 L of dichloromethane and 6 L water to a total volume of 13 L of dichloromethane and 16 L of water. The mixture was agitated for 10 minutes and allowed to separate over 10 minutes. The organic layer was separated, and additional dichloromethane (9 L) was added to the aqueous layer. The mixture was agitated for 6 minutes and allowed to separate over 5 minutes. The organic layer was separated, and the two organic layers were combined and treated with activated carbon, Novit Neutral (433.07 g) and silica gel, thiol derivatized (91.17 g). The mixture was stirred for 17 hours at room temperature, and then filtered through a 1-2″ pad of Celite. The flask was rinsed with dichloromethane (2.6 L) and filtered through the pad of Celite, and the filtrate was concentrated to give the crude material. Ethanol (9.2 L) was added to the solids, and the mixture was stirred slowly for 17 hours and filtered. The isolated solids were dried in a drying oven at 45° C. under vacuum for 2 days to give the desired product (1459.4 g).
Quantity
20 L
Type
solvent
Reaction Step One
Name
Cesium carbonate
Quantity
2118.67 g
Type
reactant
Reaction Step Two
Name
2-chloro-5-methylpyridine hydrochloride
Quantity
497.17 g
Type
reactant
Reaction Step Three
Quantity
9.2 L
Type
reactant
Reaction Step Four

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